molecular formula C17H19ClN4 B6065936 2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6065936
M. Wt: 314.8 g/mol
InChI Key: DXWOVOYDOUDKCQ-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology .

Mechanism of Action

Safety and Hazards

The safety and hazards associated with similar compounds depend on their specific structures and biological activities. Some pyrimidines exhibit potent anti-inflammatory effects .

Future Directions

Pyrimidines and their derivatives have shown potential in medicinal chemistry due to their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . Future research could focus on designing new selective, effective, and safe agents based on these scaffolds .

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-diketones under acidic conditions . Industrial production methods may involve the use of ultrasonic-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Compared to these compounds, 2-(4-chlorophenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits unique properties, such as higher selectivity for CDK2 inhibition and better anticancer activity . This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4/c1-10(2)19-15-9-11(3)20-17-12(4)16(21-22(15)17)13-5-7-14(18)8-6-13/h5-10,19H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWOVOYDOUDKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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